molecular formula C7H7N3O3 B2954360 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 2089277-18-7

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2954360
CAS No.: 2089277-18-7
M. Wt: 181.151
InChI Key: LQDSMCUMZVZXBY-UHFFFAOYSA-N
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Description

“3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one” is a chemical compound with the CAS Number: 2089277-18-7 . It has a molecular weight of 181.15 and its IUPAC name is this compound . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 181.15 .

Scientific Research Applications

Synthesis of Functionalized Heterocycles

The chemistry of polyhalogenated nitrobutadienes has been extensively explored for synthesizing highly functionalized heterocycles. These compounds serve as valuable building blocks for amination and heterocyclization products, leading to the formation of various heterocyclic structures, including pyrazoles and pyrimidines. For instance, nucleophilic substitution reactions have been used to create enamines and amides, which then undergo cyclization to yield pyrazoles, among other products. This demonstrates the utility of nitrobutadienes in constructing complex molecular architectures, highlighting the importance of such compounds in synthetic organic chemistry (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).

Construction of Cyclobutanes

The construction of cyclobutanes is another area where compounds like 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one have found significant application. A study reported the highly enantioselective synthesis of cyclobutane derivatives via a direct vinylogous Michael reaction of β,γ-unsaturated pyrazole amides with nitroolefin. This method provides a reliable way to obtain cyclobutane derivatives in good yields and excellent enantioselectivities, showcasing the versatility of these compounds in facilitating the construction of complex cyclobutane structures (Chen et al., 2020).

Safety and Hazards

The safety information for “3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one” is available in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSMCUMZVZXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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